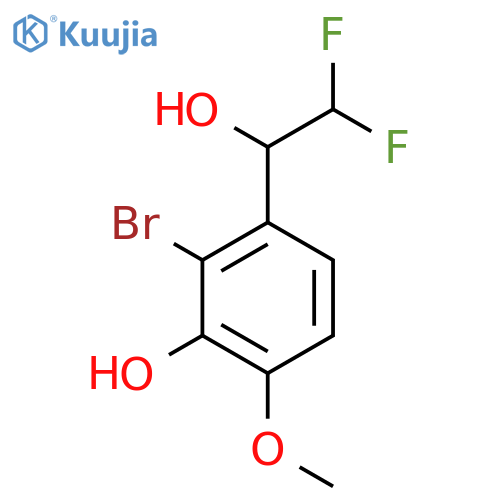Cas no 2228139-99-7 (2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol)

2228139-99-7 structure
商品名:2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol
- 2228139-99-7
- EN300-1965751
-
- インチ: 1S/C9H9BrF2O3/c1-15-5-3-2-4(6(10)8(5)14)7(13)9(11)12/h2-3,7,9,13-14H,1H3
- InChIKey: GNCZLNIRVLPECR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1C(C(F)F)O)OC)O
計算された属性
- せいみつぶんしりょう: 281.97031g/mol
- どういたいしつりょう: 281.97031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 49.7Ų
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965751-2.5g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 2.5g |
$1594.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-0.05g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 0.05g |
$683.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-0.25g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 0.25g |
$748.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-10g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 10g |
$3500.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-5.0g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 5g |
$2360.0 | 2023-06-03 | ||
| Enamine | EN300-1965751-10.0g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 10g |
$3500.0 | 2023-06-03 | ||
| Enamine | EN300-1965751-0.5g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 0.5g |
$781.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-5g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 5g |
$2360.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-0.1g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 0.1g |
$715.0 | 2023-09-17 | ||
| Enamine | EN300-1965751-1g |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol |
2228139-99-7 | 1g |
$813.0 | 2023-09-17 |
2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
2228139-99-7 (2-bromo-3-(2,2-difluoro-1-hydroxyethyl)-6-methoxyphenol) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
